molecular formula C24H23N7O5 B4886971 8-(4-Benzoylpiperazin-1-yl)-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione

8-(4-Benzoylpiperazin-1-yl)-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione

Cat. No.: B4886971
M. Wt: 489.5 g/mol
InChI Key: ZMEDZMIPRMJQSQ-UHFFFAOYSA-N
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Description

8-(4-Benzoylpiperazin-1-yl)-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione: is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzoylpiperazine group, a methyl group, and a nitrophenylmethyl group attached to a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Benzoylpiperazin-1-yl)-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-benzoylpiperazine with 3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 8-(4-Benzoylpiperazin-1-yl)-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, 8-(4-Benzoylpiperazin-1-yl)-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms .

Medicine: Its structural features make it a candidate for drug discovery programs targeting various diseases .

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to develop new products with specific functionalities .

Mechanism of Action

The mechanism of action of 8-(4-Benzoylpiperazin-1-yl)-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione involves its interaction with specific molecular targets. The benzoylpiperazine group may interact with protein receptors or enzymes, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing cellular processes. The purine ring structure allows for interactions with nucleic acids, potentially affecting gene expression and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 8-(4-Benzoylpiperazin-1-yl)-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione is unique due to the presence of the benzoylpiperazine and nitrophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-(4-benzoylpiperazin-1-yl)-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O5/c1-27-20-19(21(32)26-24(27)34)30(15-16-7-9-18(10-8-16)31(35)36)23(25-20)29-13-11-28(12-14-29)22(33)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,26,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEDZMIPRMJQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)CC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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